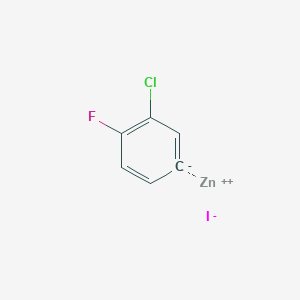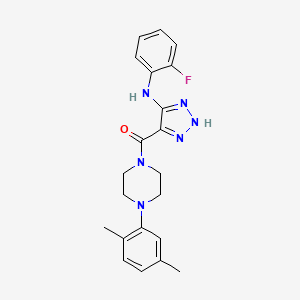
zinc;1-chloro-2-fluorobenzene-5-ide;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;1-chloro-2-fluorobenzene-5-ide;iodide: is a complex organozinc compound that features a zinc atom coordinated with a 1-chloro-2-fluorobenzene-5-ide ligand and an iodide ion
准备方法
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to prepare zinc;1-chloro-2-fluorobenzene-5-ide;iodide involves the reaction of 1-chloro-2-fluorobenzene with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent. This reagent is then reacted with zinc iodide to yield the desired organozinc compound.
Reaction Conditions:
-
Direct Zinc Insertion: : Another method involves the direct insertion of zinc into 1-chloro-2-fluorobenzene in the presence of iodide ions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The process is optimized to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
-
Substitution Reactions: : Zinc;1-chloro-2-fluorobenzene-5-ide;iodide can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents: Sodium methoxide, potassium cyanide.
Conditions: Mild temperatures (25-50°C), polar aprotic solvents.
Major Products: Substituted benzene derivatives.
-
Oxidation Reactions: : The compound can be oxidized to form zinc oxide and corresponding organic products.
Common Reagents: Hydrogen peroxide, oxygen.
Conditions: Elevated temperatures (50-100°C), aqueous or organic solvents.
Major Products: Zinc oxide, chlorofluorobenzene derivatives.
-
Reduction Reactions: : Reduction of this compound can lead to the formation of zinc metal and reduced organic compounds.
Common Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Low temperatures (0-25°C), anhydrous solvents.
Major Products: Zinc metal, reduced benzene derivatives.
科学研究应用
Chemistry
Catalysis: Zinc;1-chloro-2-fluorobenzene-5-ide;iodide is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Synthesis: It serves as a precursor for the synthesis of complex organic molecules and materials.
Biology
Biochemical Studies: The compound is used in studies involving zinc-dependent enzymes and metalloproteins to understand their structure and function.
Medicine
Drug Development: Research is ongoing to explore the potential of this compound in drug development, particularly in designing zinc-based therapeutic agents.
Industry
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism by which zinc;1-chloro-2-fluorobenzene-5-ide;iodide exerts its effects involves the coordination of the zinc atom with various ligands, influencing the reactivity and stability of the compound. The molecular targets include organic substrates in catalytic reactions and biological molecules in biochemical studies. The pathways involved often include electron transfer processes and coordination chemistry principles.
相似化合物的比较
Similar Compounds
- Zinc;1-chloro-2-bromobenzene-5-ide;iodide
- Zinc;1-chloro-2-iodobenzene-5-ide;iodide
- Zinc;1-chloro-2-methylbenzene-5-ide;iodide
Uniqueness
Zinc;1-chloro-2-fluorobenzene-5-ide;iodide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various chemical and industrial applications.
属性
分子式 |
C6H3ClFIZn |
|---|---|
分子量 |
321.8 g/mol |
IUPAC 名称 |
zinc;1-chloro-2-fluorobenzene-5-ide;iodide |
InChI |
InChI=1S/C6H3ClF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI 键 |
XHCKYSVZNOHHHD-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C=[C-]1)Cl)F.[Zn+2].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3-Methoxyphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14107591.png)

![3-(3-fluorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14107611.png)
![5-(4-Chlorophenyl)-1-[(furan-2-yl)methyl]-4-(hydroxy{4-[(prop-2-en-1-yl)oxy]phenyl}methylidene)pyrrolidine-2,3-dione](/img/structure/B14107619.png)
![N-(2,4-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14107623.png)

![1-(3-Ethoxy-4-propoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107626.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107628.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B14107631.png)

![9-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107647.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107666.png)
![7-Fluoro-2-(furan-2-ylmethyl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107668.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B14107675.png)
